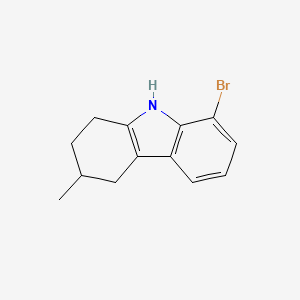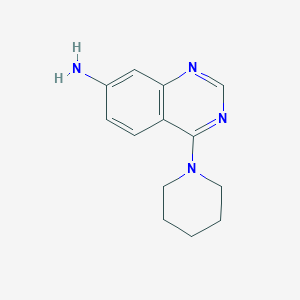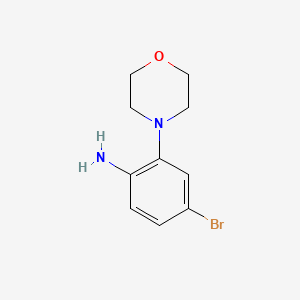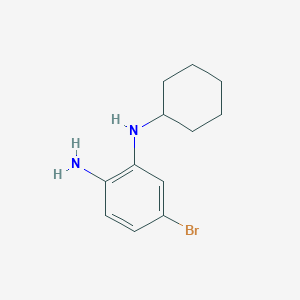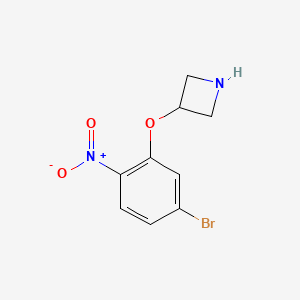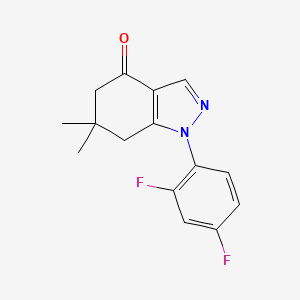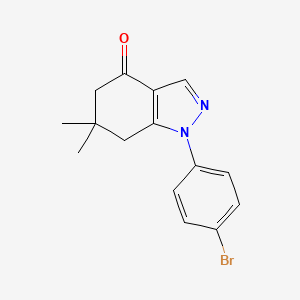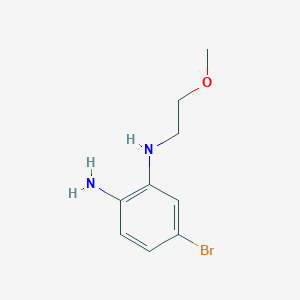
5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine is an organic compound with the molecular formula C9H13BrN2O. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methoxyethyl group and two amino groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine typically involves the following steps:
Bromination: The starting material, benzene-1,2-diamine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position on the benzene ring.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the methoxyethyl group to the nitrogen atom of the diamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro groups to amines or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine: Similar structure but with the bromine atom at a different position.
5-Chloro-N1-(2-methoxyethyl)benzene-1,2-diamine: Chlorine atom instead of bromine.
5-Bromo-N1-(2-ethoxyethyl)benzene-1,2-diamine: Ethoxyethyl group instead of methoxyethyl.
Uniqueness
5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine is unique due to the specific positioning of the bromine atom and the methoxyethyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific synthetic and research applications where these structural features are crucial.
Propiedades
IUPAC Name |
4-bromo-2-N-(2-methoxyethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMQPXKPAVCRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
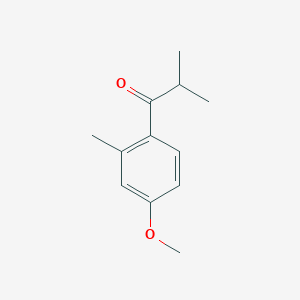
![[(2,5-Dichlorophenyl)methyl]boronic acid](/img/structure/B7940142.png)
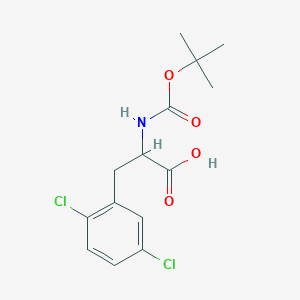
amine](/img/structure/B7940150.png)
![1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine](/img/structure/B7940163.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopentanamine](/img/structure/B7940171.png)
methylamine](/img/structure/B7940179.png)
